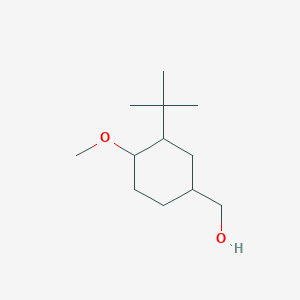
(3-Tert-butyl-4-methoxycyclohexyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Tert-butyl-4-methoxycyclohexyl)methanol is an organic compound with the molecular formula C12H24O2. It is known for its use as an odoriferous substance . The compound features a cyclohexane ring substituted with a tert-butyl group, a methoxy group, and a hydroxymethyl group.
Vorbereitungsmethoden
The synthesis of (3-Tert-butyl-4-methoxycyclohexyl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 3-tert-butyl-4-methoxycyclohexanone with a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired alcohol . Industrial production methods may involve similar reduction reactions but on a larger scale, utilizing flow microreactor systems for efficiency .
Analyse Chemischer Reaktionen
(3-Tert-butyl-4-methoxycyclohexyl)methanol undergoes several types of chemical reactions:
Wissenschaftliche Forschungsanwendungen
(3-Tert-butyl-4-methoxycyclohexyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the fragrance industry due to its odoriferous properties.
Wirkmechanismus
The mechanism of action of (3-Tert-butyl-4-methoxycyclohexyl)methanol involves its interaction with specific molecular targets. The compound’s hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function . Additionally, its methoxy and tert-butyl groups contribute to its hydrophobic interactions, affecting its overall activity .
Vergleich Mit ähnlichen Verbindungen
(3-Tert-butyl-4-methoxycyclohexyl)methanol can be compared with other similar compounds such as:
4-tert-Butylcyclohexanone: This compound lacks the methoxy and hydroxymethyl groups, making it less versatile in chemical reactions.
4-tert-Butylcatechol: This compound has a catechol structure, which gives it different chemical properties and reactivity compared to this compound.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Eigenschaften
Molekularformel |
C12H24O2 |
|---|---|
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
(3-tert-butyl-4-methoxycyclohexyl)methanol |
InChI |
InChI=1S/C12H24O2/c1-12(2,3)10-7-9(8-13)5-6-11(10)14-4/h9-11,13H,5-8H2,1-4H3 |
InChI-Schlüssel |
PVCBBUOUYOKAAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CC(CCC1OC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123504.png)
![Carbamic acid, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester](/img/structure/B15123511.png)
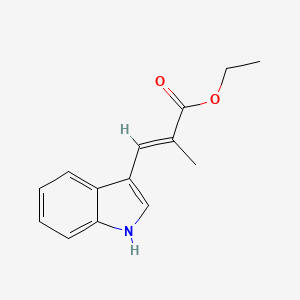
![(S)-1-[(R)-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-piperazine](/img/structure/B15123525.png)
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]ethan-1-one](/img/structure/B15123532.png)
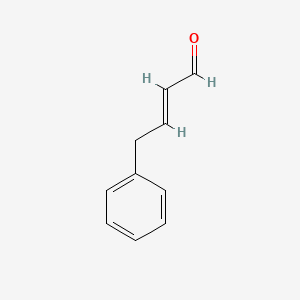

![Tetramethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate](/img/structure/B15123555.png)
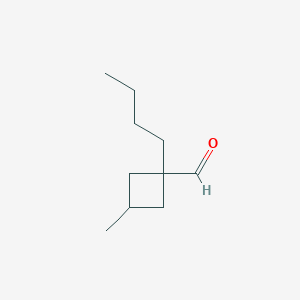
![[1,3-Bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium](/img/structure/B15123562.png)
![1-[2-(3,4-Dimethylphenyl)-5-hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B15123568.png)
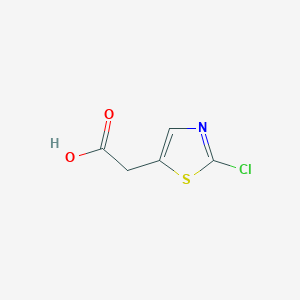
![7-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15123573.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123576.png)
